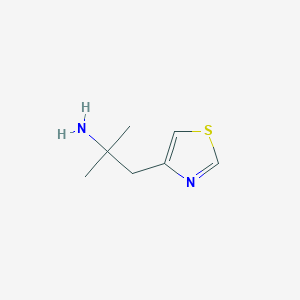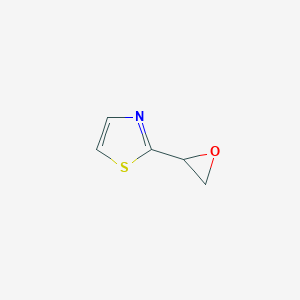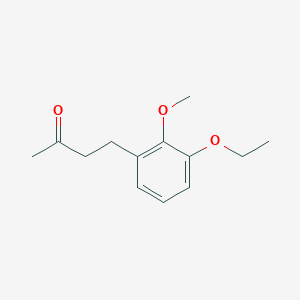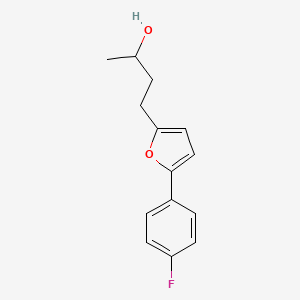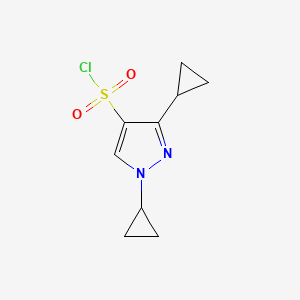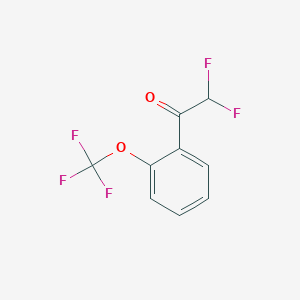
2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone is a fluorinated organic compound with the molecular formula C9H5F5O2 and a molecular weight of 240.13 g/mol . This compound is characterized by the presence of both difluoro and trifluoromethoxy groups, making it a unique and valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with difluoromethyl ketone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it an effective agent in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the difluoro group.
1-(2-(Trifluoromethoxy)phenyl)ethanone: Similar but does not have the difluoro substitution.
Uniqueness: 2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone stands out due to the presence of both difluoro and trifluoromethoxy groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Eigenschaften
Molekularformel |
C9H5F5O2 |
|---|---|
Molekulargewicht |
240.13 g/mol |
IUPAC-Name |
2,2-difluoro-1-[2-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)7(15)5-3-1-2-4-6(5)16-9(12,13)14/h1-4,8H |
InChI-Schlüssel |
SVRJIGQKLPBPEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


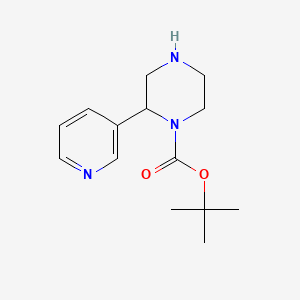
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
